molecular formula C13H8N2O5 B074715 3,4'-Dinitrobenzophenone CAS No. 1469-74-5

3,4'-Dinitrobenzophenone

Cat. No. B074715
CAS RN: 1469-74-5
M. Wt: 272.21 g/mol
InChI Key: ZEGCOKXUTZGBGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds, such as 4,4'-Dihydroxy-3,3'-dinitrobenzophenone, has been reported through multi-step reactions starting from chlorobenzene and chlorobenzoyl chloride. These reactions include Friedel-Crafts acylation, nitration by mixed acid, and alkaline hydrolysis in an alcohol-water medium, achieving a total yield of 78.34% (Lei Da, 2015).

Molecular Structure Analysis

The molecular structure of 3,4'-Dinitrobenzophenone and related compounds is typically analyzed using techniques such as FTIR, MS, 1H NMR, and HPLC to confirm the structure and purity of the synthesized products. These analytical techniques provide a detailed understanding of the molecular configuration, bonding, and functional groups present in the compound.

Chemical Reactions and Properties

3,4'-Dinitrobenzophenone participates in various chemical reactions, including coordination polymer formation, which demonstrates its ability to form complex structures. For example, coordination assemblies with 3,5-dinitro-4-methylbenzoic acid and Pr(III) form stable host structures through hydrogen bonding, accommodating different types of guest species (S. Varughese & V. Pedireddi, 2005).

Physical Properties Analysis

The physical properties of 3,4'-Dinitrobenzophenone, such as melting point, boiling point, solubility, and crystal structure, can be inferred from related compounds. For instance, the crystal structures of co-crystalline adducts of 3,5-dinitrobenzoic acid reveal polymeric and hexamolecular hydrogen-bonded and π–π-bonded structures, indicating potential for diverse physical properties based on molecular interactions (Graham Smith & D. Lynch, 2014).

Chemical Properties Analysis

The chemical properties of 3,4'-Dinitrobenzophenone, such as reactivity towards nucleophiles, electrophiles, and other organic molecules, can be partially understood through studies on similar compounds. For instance, reactions of nucleophiles with 4,6-dinitrobenzo[c]isoxazoles, which share structural features with 3,4'-Dinitrobenzophenone, provide insights into its potential chemical behavior and reactivity (V. Mezhnev et al., 2010).

Scientific Research Applications

  • Synthesis and Characterization :

    • Lei Da (2015) discussed the synthesis of 4,4'-dihydroxy-3,3'-dinitrobenzophenone, a related compound, through a three-step reaction process. The study also outlined the optimum conditions for the synthesis and purification methods to achieve high purity and yield of the product (Lei, 2015).
  • Crystal Packing and Molecular Interactions :

    • Tejender S. Thakur and S. Singh (2015) performed an experimental charge density study on 3,3′-dinitrobenzophenone polymorphs. The study highlighted the role of various intermolecular interactions, such as C═O···C═O and N–O···N–O dipole–dipole interactions, in crystal packing (Thakur & Singh, 2015).
  • Photolabile Protecting Group in Organic Synthesis :

    • A study by Tyrone J. Hogenauer, Zhefeng Cai, and Katja Michael (2009) mentioned the use of 2,2′‐Dinitrobenzhydrol, a derivative of 3,4'-Dinitrobenzophenone, as a photolabile protecting group in organic synthesis and for generating photolabile 'caged' precursors of biologically active substances (Hogenauer, Cai, & Michael, 2009).
  • Use in PET Studies and Medical Imaging :

    • Yu-Shin Ding et al. (1997) discussed the synthesis of [18F]Ro41-0960, a potent catechol-O-methyltransferase inhibitor, for PET studies. This synthesis involved a derivative of 3,4'-Dinitrobenzophenone, showcasing its application in medical imaging (Ding, Sugano, Koomen, & Aggarwal, 1997).
  • In the Study of Electron Spin Resonance :

    • Mario Barzaghi et al. (1980) conducted an electron spin resonance study where 4,4'-dinitrobenzophenone was used to study side reactions in the formation equilibria of triple ions (Barzaghi, Oliva, Gamba, & Saba, 1980).
  • Application in Organic Electronics :

    • M. Stylianakis et al. (2012) researched the use of 3,5-Dinitrobenzoyl linked to graphene oxide as an electron acceptor in organic bulk heterojunction photovoltaic devices. This demonstrates the potential of 3,4'-Dinitrobenzophenone derivatives in the development of advanced materials for electronic applications (Stylianakis, Spyropoulos, Stratakis, & Kymakis, 2012).

properties

IUPAC Name

(3-nitrophenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O5/c16-13(9-4-6-11(7-5-9)14(17)18)10-2-1-3-12(8-10)15(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGCOKXUTZGBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509043
Record name (3-Nitrophenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4'-Dinitrobenzophenone

CAS RN

1469-74-5
Record name (3-Nitrophenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-Dinitrobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
IM HUNSBERGER, C OSUCH, N FETTER… - The Journal of …, 1955 - ACS Publications
The literature appears to contain no reference tothe nitration of either benzhydrol or diphenylbromomethane. However, the somewhat unexpected results obtained (1) on nitrating …
Number of citations: 3 pubs.acs.org
MS Han, WS Chae - Journal of the Korean Applied Science and …, 2009 - koreascience.kr
The benzophenone derivatives (4-$ CH_3O $-4'-$ NO_2 $ and 3, 4'-di-$ NO_2 $) are synthesized by the Fridel-Craft acylation and the nitration method. Electrochemical redox …
Number of citations: 0 koreascience.kr
IN Juchnovski, TM Kolev - Spectroscopy letters, 1985 - Taylor & Francis
Γ bands of 23 anion-radicals of meta- and para-substituted benzophenones have been assigned and compared to Γ C=O of the parent neutral compounds. Carbonyl frequencies of the …
Number of citations: 12 www.tandfonline.com
WA Waters - Journal of the Chemical Society (Resumed), 1933 - pubs.rsc.org
Monosubstitution of Pacetamidodiphenylmethane has proved difficult. No evidence has been obtained to suggest that such reaction ever commences in the ring not containing the …
Number of citations: 3 pubs.rsc.org
A Hajek, W Heitz, J Wendling… - … Chemistry and Physics, 1996 - Wiley Online Library
The synthesis and structure‐property relationship of fully aromatic homo‐ and copolyamides are described. They all contain the 3,4′‐substituted benzophenone and diphenyl ether …
Number of citations: 3 onlinelibrary.wiley.com
K Kikukawa, T Idemoto, A Katayama, K Kono… - Journal of the …, 1987 - pubs.rsc.org
Palladium-catalyzed reactions of arenediazonium salts (ArN2X; Ar = Y–Ph, Y = H, 2-, 3-, 4-Me, 2-Ph, 2-, 3-MeO, 2-, 3-, 4-Cl, 4-Br, 4-I, 2-, 3-, and 4-NO2, X = BF4 and PF6) with carbon …
Number of citations: 51 pubs.rsc.org
E Golan, S Rozen - The Journal of Organic Chemistry, 2003 - ACS Publications
HOF·CH 3 CN, a very efficient oxygen-transfer agent, was reacted with various aliphatic and aromatic vicinal diamino compounds. The products were the rare, vicinal dinitro derivatives …
Number of citations: 30 pubs.acs.org
S Rozen - European journal of organic chemistry, 2005 - Wiley Online Library
At present, HOF·CH 3 CN complex is the best oxygen transfer agent that chemistry has to offer. It is readily made by passing dilute fluorine through aqueous acetonitrile and does not …
T Kametani, M Shio - Journal of Heterocyclic Chemistry, 1971 - Wiley Online Library
Photolysis of N‐benzyl‐N‐phenylearbamoylazide (IVc) afforded 1‐benzy 1‐2‐benzimidazolinone (Ic), 2‐benzimidazolinone (IIe), 4‐benzy 1‐2‐benzimidazolinone (IIe), and 5‐benzy1‐2…
Number of citations: 8 onlinelibrary.wiley.com
IM Hunsberger, ED Amstutz - Journal of the American Chemical …, 1949 - ACS Publications
The use of excess aqueous ammonia inthe Chichibabin synthesis of pyridines gives better yields of single products than does the use of aldehyde-ammonias or vapor-phase …
Number of citations: 12 pubs.acs.org

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